Cas no 42079-45-8 ((2-ethylcyclopentyl)methanamine, Mixture of diastereomers)

(2-Ethylcyclopentyl)methanamine is a chiral amine compound supplied as a mixture of diastereomers, offering versatility in synthetic and pharmaceutical applications. Its cyclopentyl backbone with an ethyl substituent enhances steric and electronic properties, making it a valuable intermediate in asymmetric synthesis and ligand design. The diastereomeric mixture provides flexibility for further resolution or direct use in stereoselective reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its structural rigidity and functional group compatibility. High purity and well-characterized composition ensure reproducibility in research and industrial processes. Suitable for use under inert conditions to maintain stability.
(2-ethylcyclopentyl)methanamine, Mixture of diastereomers structure
42079-45-8 structure
Product Name:(2-ethylcyclopentyl)methanamine, Mixture of diastereomers
CAS No:42079-45-8
MF:C8H17N
MW:127.22728228569
MDL:MFCD19210437
CID:4651189
PubChem ID:22484520
Update Time:2025-08-02

(2-ethylcyclopentyl)methanamine, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • (2-ethylcyclopentyl)methanamine
    • (2-ethylcyclopentyl)methanamine, Mixture of diastereomers
    • MDL: MFCD19210437
    • Inchi: 1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3
    • InChI Key: KLMNUZOWOQTHAZ-UHFFFAOYSA-N
    • SMILES: NCC1CCCC1CC

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

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Additional information on (2-ethylcyclopentyl)methanamine, Mixture of diastereomers

Comprehensive Overview of (2-Ethylcyclopentyl)methanamine, Mixture of Diastereomers (CAS No. 42079-45-8)

(2-Ethylcyclopentyl)methanamine, a mixture of diastereomers with the CAS number 42079-45-8, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique structural features, including the ethylcyclopentyl backbone and methanamine functional group, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders, aligning with the growing demand for novel therapeutic agents.

The compound's diastereomeric mixture nature adds complexity to its applications, as each stereoisomer may exhibit distinct biological activities. This characteristic has sparked interest in chiral separation techniques and asymmetric synthesis, topics frequently searched in academic and industrial circles. Recent studies highlight its role in developing enzyme inhibitors and receptor modulators, addressing current healthcare challenges like antimicrobial resistance and chronic inflammation.

From a synthetic chemistry perspective, 42079-45-8 serves as a valuable building block for constructing cyclopentane-containing compounds, a structural motif prevalent in natural products and FDA-approved drugs. Its ethyl substituent offers steric and electronic modulation opportunities, enabling fine-tuning of physicochemical properties—a critical consideration in modern medicinal chemistry optimization strategies. These aspects resonate with trending searches about "structure-activity relationships" and "molecular docking studies."

Industrial applications of (2-ethylcyclopentyl)methanamine extend to material science, where its amine functionality facilitates polymer crosslinking and surface modification. This aligns with the surge in nanotechnology queries, particularly regarding functional nanomaterials for drug delivery systems. The compound's stability under various conditions makes it suitable for catalysis research, another hot topic in green chemistry forums.

Analytical characterization of this diastereomeric mixture presents both challenges and opportunities. Advanced techniques like chiral HPLC and NMR spectroscopy are essential for quality control, reflecting the pharmaceutical industry's emphasis on impurity profiling. These methodologies correspond to frequently searched analytical chemistry keywords, demonstrating the compound's relevance to cutting-edge research instrumentation.

Environmental and safety profiles of CAS 42079-45-8 comply with standard laboratory handling protocols, though proper personal protective equipment remains essential—a precautionary measure consistently emphasized in workplace safety guidelines. The compound's biodegradation pathways are currently under investigation, tapping into the growing environmental consciousness within chemical industries.

Market trends indicate rising demand for specialty amines like this compound, driven by pharmaceutical outsourcing and contract research organizations. This economic aspect connects with popular searches about "chemical sourcing strategies" and "bulk API intermediates." The development of scalable synthetic routes for (2-ethylcyclopentyl)methanamine remains an active area of process chemistry research.

Future research directions may explore the compound's potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), two rapidly evolving fields in drug development. These applications correlate with trending scientific literature searches, positioning 42079-45-8 as a compound of continuing interest for both academic and industrial researchers.

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